molecular formula C11H10F2N2O2S B5122392 2-(2,4-difluorophenoxy)-N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide

2-(2,4-difluorophenoxy)-N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide

Cat. No. B5122392
M. Wt: 272.27 g/mol
InChI Key: UDOZDBQFLGLYLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to "2-(2,4-difluorophenoxy)-N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide" often involves complex reactions that yield structurally diverse molecules. For instance, the synthesis of N-{2-([(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides showcases a method to incorporate difluoromethyl groups alongside halophenyl groups into acetamide structures, resulting in compounds with near 'V' shaped molecular configurations and diverse intermolecular interactions (Boechat et al., 2011). Similarly, the preparation of novel 1,3,4-thia(oxa)diazole substituted 2-(2,4-dioxothiazolidine-5-ylidene)-acetamides involves acylation reactions and subsequent functionalization under specific conditions, highlighting the complexity and versatility in the synthesis of related compounds (Lelyukh et al., 2021).

Molecular Structure Analysis

Molecular structure analysis of related compounds reveals intricate details about their spatial arrangements and intermolecular interactions. For example, structures of two N-{2-([(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides demonstrate the 'V' shaped configuration and a series of hydrogen bonds and π interactions that generate 3-D arrays, highlighting the significance of molecular geometry in understanding compound properties (Boechat et al., 2011).

Chemical Reactions and Properties

The chemical reactions and properties of compounds in this category are marked by their ability to form diverse interactions and bonds. The presence of difluoromethyl and halophenyl groups, for instance, contributes to the formation of various hydrogen bonds and π interactions, which significantly influence the chemical behavior and reactivity of these molecules (Boechat et al., 2011).

properties

IUPAC Name

2-(2,4-difluorophenoxy)-N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2N2O2S/c12-7-1-2-9(8(13)5-7)17-6-10(16)15-11-14-3-4-18-11/h1-2,5H,3-4,6H2,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDOZDBQFLGLYLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=N1)NC(=O)COC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-difluorophenoxy)-N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.